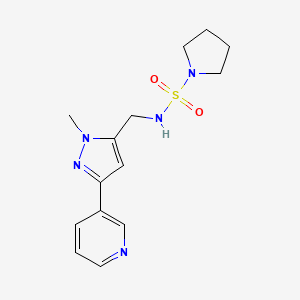

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide

Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole core substituted with a methyl group at position 1 and a pyridin-3-yl moiety at position 3. A methylene bridge links the pyrazole to a pyrrolidine ring functionalized with a sulfonamide group.

Properties

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]pyrrolidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2S/c1-18-13(9-14(17-18)12-5-4-6-15-10-12)11-16-22(20,21)19-7-2-3-8-19/h4-6,9-10,16H,2-3,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOLKEFXGOVGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde with pyrrolidine-1-sulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Lipophilicity and Steric Effects

Aromatic Interactions and Binding Affinity

Hydrogen-Bonding and Solubility

- The sulfonamide group in the target compound and S50 offers hydrogen-bond acceptor/donor capabilities, favoring interactions with polar residues in target proteins.

Limitations and Data Gaps

- Molecular weight, logP, and solubility data for the target compound are unavailable, limiting direct pharmacological comparisons.

- No evidence provides enzymatic or cellular activity data, necessitating further experimental validation.

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of pyrazole, pyridine, and sulfonamide functionalities. These structural elements contribute to its pharmacological properties. The chemical formula is C14H18N4O2S, and it is characterized by the following structural components:

- Pyrazole Ring : Known for its role in various biological activities.

- Pyridine Moiety : Often associated with enhanced solubility and bioactivity.

- Sulfonamide Group : Imparts antibacterial properties and influences enzyme interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cellular signaling.

- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing downstream signaling cascades.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and pyridine moieties exhibit antimicrobial properties. For instance, related pyrazole derivatives have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 μg/mL .

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, similar compounds have demonstrated inhibition of pro-inflammatory cytokines like TNFα and IL-6 in various cell lines, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Analogous compounds have been reported to inhibit cancer cell proliferation through modulation of specific signaling pathways .

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on p38 MAPK Inhibitors : A series of pyrazole derivatives were evaluated for their ability to inhibit p38 MAPK, a key regulator in inflammatory responses. Some compounds exhibited IC50 values in the low nanomolar range, indicating potent inhibitory effects .

- Evaluation of Neutrophil Migration : Research demonstrated that certain pyrazole derivatives significantly inhibited neutrophil migration induced by IL-8, with IC50 values as low as 10 nM . This suggests potential applications in treating inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Pyrazole Derivatives | Contains pyrazole ring | Antimicrobial, anti-inflammatory |

| Pyridine-Based Compounds | Enhanced solubility | Varies; often anti-cancer |

| Sulfonamide Compounds | Antibacterial properties | Antimicrobial |

Q & A

Basic: What synthetic strategies are recommended for preparing N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-diketones or enol ethers under acidic conditions. For example, describes a similar procedure using K₂CO₃ in DMF to alkylate pyrazole-thiol intermediates.

- Sulfonamide Coupling : Reacting the pyrazole intermediate with pyrrolidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM or THF. highlights sulfonylation as a critical step for introducing the sulfonamide group .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Standard analytical workflows include:

- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., density functional theory). For instance, reports δ ~11.55 ppm for pyrazole NH protons and δ ~2.23 ppm for methyl groups in DMSO-d₆ .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., ESI+ m/z calculated for C₁₅H₂₀N₅O₂S: 358.1285).

- HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol/water mobile phase ( demonstrates LCMS validation with 99.86% purity) .

Advanced: How can conflicting NMR data arising from dynamic molecular behavior be resolved?

Methodological Answer:

Dynamic processes (e.g., rotameric equilibria of the sulfonamide group) may cause signal splitting or broadening. Strategies include:

- Variable-Temperature NMR : Perform experiments at 25–60°C to observe coalescence of split peaks (e.g., pyrrolidine methylene protons may merge at higher temperatures).

- Solvent Screening : Use DMSO-d₆ vs. CDCl₃ to stabilize specific conformers. shows solvent-dependent shifts for imidazole and pyrazole protons .

- Computational Modeling : Use Gaussian or ORCA to simulate NMR spectra of possible conformers and match experimental data.

Advanced: What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into target active sites (e.g., kinases or GPCRs). describes pyrazole derivatives docked into enzyme pockets using flexible ligand sampling .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Focus on hydrogen bonds between the sulfonamide group and catalytic residues.

- Free Energy Perturbation (FEP) : Calculate ΔG binding using FEP+ for quantitative affinity predictions.

Advanced: How can researchers address discrepancies in biological activity data across different assay systems?

Methodological Answer:

Contradictory results (e.g., IC₅₀ variations) may arise from:

- Assay Conditions : Compare buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid artifacts).

- Target Conformational States : Use cryo-EM or X-ray crystallography ( references crystallographic symmetry analysis for sulfonamides) to verify target structure .

- Off-Target Screening : Perform a kinase panel or proteome-wide affinity profiling to identify secondary targets.

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation : Screen counterions (e.g., HCl or sodium salts) using pH-solubility profiles.

- Prodrug Design : Introduce hydrolyzable esters at the pyrrolidine nitrogen or pyrazole methyl group.

- Nanoparticle Formulation : Use PEGylated liposomes or PLGA nanoparticles ( mentions dimethylformamide as a solvent for similar compounds) .

Advanced: How can researchers validate the sulfonamide group’s role in target engagement?

Methodological Answer:

- Isosteric Replacement : Synthesize analogs with carbonyl or phosphonamide groups instead of sulfonamide. Compare activity in enzymatic assays.

- Photoaffinity Labeling : Incorporate a diazirine moiety near the sulfonamide for covalent crosslinking and target identification via mass spectrometry.

- X-ray Crystallography : Co-crystallize the compound with the target protein to visualize hydrogen bonds between the sulfonamide and active-site residues ( supports this with crystallographic data on sulfonamide analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.